molecular formula C11H23NO2 B1469484 2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)ethan-1-ol CAS No. 2097999-32-9

2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)ethan-1-ol

Cat. No. B1469484
M. Wt: 201.31 g/mol
InChI Key: UQQRZKKUUDMNSK-UHFFFAOYSA-N
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Description

This usually involves identifying the compound’s molecular formula, molecular weight, and structure. It may also include information about the compound’s physical appearance.



Synthesis Analysis

This involves understanding how the compound is synthesized. It includes the reactants used, the conditions required, and the mechanism of the reaction.



Molecular Structure Analysis

This involves analyzing the compound’s molecular structure, including its geometry, bond lengths and angles, and any notable structural features.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants and products, the conditions required, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

  • Learning and Memory Improvement : Zhang Hong-ying (2012) investigated the effects of certain derivatives on learning and memory reconstruction dysfunction in mice, highlighting their potential in improving cognitive functions. These compounds reduced error frequency and prolonged latency in the darkness avoidance test, indicating their positive effects on memory and learning processes Zhang Hong-ying, 2012.

  • Stereochemistry Studies : K. D. Praliev et al. (1986) described the synthesis of 1-(2-ethoxyethyl)-3-methylpiperidine-4-one and studied the stereochemistry of its phenylethynylation, providing insights into the molecular structures and physicochemical properties of such compounds Praliev et al., 1986.

  • Electrooptic Film Fabrication : A study by A. Facchetti et al. (2006) explored the use of dibranched, heterocyclic chromophores for electrooptic film fabrication, demonstrating the importance of molecular architecture and film growth methods on film microstructure and optical/electrooptic response. This application is significant in the development of advanced optical materials Facchetti et al., 2006.

  • Myelostimulatory Activity : Tynyshtyk K. Iskakova et al. (2014) synthesized derivatives with potential biological activities, including anesthetic and immunosuppressory effects. Their study highlighted the compounds' myelostimulatory activities, suggesting applications in pharmacology Iskakova et al., 2014.

  • Palladium-Catalyzed Synthesis : B. Gabriele et al. (2000) investigated a palladium-catalyzed synthesis method for certain derivatives, emphasizing their relevance in organic synthesis and potential industrial applications Gabriele et al., 2000.

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, and environmental impact. It includes information about safe handling and disposal.


Future Directions

This involves discussing potential future research directions. It could include potential applications, unanswered questions, or proposed experiments.


properties

IUPAC Name

2-[4-(ethoxymethyl)-4-methylpiperidin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2/c1-3-14-10-11(2)4-6-12(7-5-11)8-9-13/h13H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQRZKKUUDMNSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1(CCN(CC1)CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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